Senna

Description

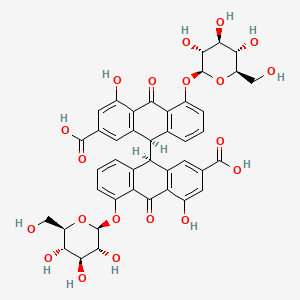

Sennoside A is a member of the class of sennosides that is rel-(9R,9'R)-9,9',10,10'-tetrahydro-9,9'-bianthracene-2,2'-dicarboxylic acid which is substituted by hydroxy groups at positions 4 and 4', by beta-D-glucopyranosyloxy groups at positions 5 and 5', and by oxo groups at positions 10 and 10'. The exact stereochemisty at positions 9 and 9' is not known - it may be R,R (as shown) or S,S. It is a member of sennosides and an oxo dicarboxylic acid.

Senna (Cassia species) is a popular herbal laxative that is available without prescription. Senna is generally safe and well tolerated, but can cause adverse events including clinically apparent liver injury when used in high doses for longer than recommended periods.

Sennoside A has been reported in Rheum palmatum, Rheum tanguticum, and other organisms with data available.

Senokot is a standardized, concentrated preparation, by Purdue, containing the anthraquinone glycosides sennosides extracted from senna leaves with laxative activity. Sennosides act on and irritate the lining of the intestine wall, thereby causing increased intestinal muscle contractions leading to vigorous bowel movement.

Properties

IUPAC Name |

(9R)-9-[(9R)-2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25-,26-,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQVTOJGNYVQEO-KGFNBKMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@@H]2[C@@H]5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H38O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023576 | |

| Record name | Sennoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

862.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Senna (powdered) is a yellow-brown powder with a slight odor and taste. (NTP, 1992), Solid | |

| Record name | SENNA (POWDERED) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sennoside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | SENNA (POWDERED) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

8013-11-4, 81-27-6 | |

| Record name | SENNA (POWDERED) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sennoside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Senna | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008013114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sennoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Senna Powder | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SENNOSIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F1O30GVXH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sennoside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

392 °F approximately (decomposes) (NTP, 1992), 220 - 243 °C | |

| Record name | SENNA (POWDERED) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sennoside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Taxonomy and Classification of Senna: A Technical Guide for Researchers

An in-depth examination of the botanical classification, phytochemical composition, and molecular identification of the genus Senna, with detailed experimental protocols and an analysis of its key signaling pathways.

Introduction

The genus Senna, belonging to the legume family Fabaceae, is a large and diverse group of flowering plants with a pantropical distribution.[1] Comprising an estimated 260 to 350 species, this genus is of significant interest to researchers, scientists, and drug development professionals due to its rich phytochemical profile, particularly the presence of anthraquinone derivatives known as sennosides, which are widely used for their laxative properties.[1] This guide provides a comprehensive overview of the taxonomy, classification, and key characteristics of the Senna genus, supplemented with detailed experimental methodologies and quantitative data to support further research and development.

Taxonomic Classification

The taxonomic history of Senna is complex, having been previously included within the genus Cassia by Linnaeus. In 1754, Philip Miller formally segregated Senna as a distinct genus.[1] Modern phylogenetic analyses based on DNA have confirmed that Senna, along with Chamaecrista and Cassia, are all monophyletic genera.[1]

The accepted taxonomic hierarchy for the genus Senna is as follows:

| Taxonomic Rank | Classification |

| Kingdom | Plantae |

| Clade | Tracheophytes |

| Clade | Angiosperms |

| Clade | Eudicots |

| Clade | Rosids |

| Order | Fabales |

| Family | Fabaceae |

| Subfamily | Caesalpinioideae |

| Tribe | Cassieae |

| Genus | Senna Mill. |

Type Species: Senna alexandrina Mill.[1]

The genus is further subdivided into six sections: Astroites, Chamaefistula, Paradictyon, Peiranisia, Psilorhegma, and Senna. Morphologically, species of Senna can be identified by the absence of bracteoles on the flower pedicel, the presence of claviform to pyramidal extrafloral nectaries, and cylindrical or flat-compressed fruit with inert dehiscence.

Quantitative Phytochemical Analysis

The medicinal properties of Senna species are primarily attributed to their rich composition of secondary metabolites. Quantitative analysis of these compounds is crucial for quality control and drug development. The tables below summarize the phytochemical content in various Senna species.

Table 1: Phytochemical Content in Senna alata and Senna hirsuta (Methanolic Leaf Extract)

| Phytochemical | Senna alata (%) | Senna hirsuta (%) |

| Alkaloids | 26.40 | 4.20 |

| Flavonoids | 6.76 | 0.84 |

| Phenols | 37.48 | 28.76 |

| Data from JETIR (2020). |

Table 2: Anthraquinone and Sennoside Content in Various Senna Species

| Species | Plant Part | Total Anthraquinone Glycosides (% w/w) | Sennoside A (% w/w) | Sennoside B (% w/w) |

| Senna siamea | Fresh Young Leaves | 0.0523 | - | - |

| Senna siamea | First Boiled Filtrate | 0.0334 | - | - |

| Senna siamea | Second Boiled Filtrate | 0.0031 | - | - |

| Senna alexandrina | Pods (Alexandrian) | 3.20 | 3.12 (as A+B) | - |

| Senna alexandrina | Leaves (Alexandrian) | 2.78 | 2.51 (as A+B) | - |

| Senna alexandrina | Pods (Tinnevelly) | 2.71 | 2.61 (as A+B) | - |

| Senna alexandrina | Leaves (Tinnevelly) | 2.82 | 2.45 (as A+B) | - |

| Senna alexandrina | - | - | 1.85 ± 0.095 | 0.41 ± 0.12 |

| Senna italica | - | - | 1.00 ± 0.38 | 0.32 ± 0.17 |

| Data compiled from Faculty of Tropical Medicine, Mahidol University (2009) and other sources. |

Experimental Protocols

Phytochemical Extraction and Analysis

This protocol describes a general method for the extraction of phytochemicals from Senna leaves using a Soxhlet apparatus.

Materials:

-

Dried and powdered Senna leaves

-

Soxhlet extractor

-

Round bottom flask

-

Condenser

-

Heating mantle

-

Extraction thimble

-

Solvent (e.g., 80% ethanol, methanol, n-hexane, diethyl ether, chloroform, ethyl acetate)

-

Rotary evaporator

Procedure:

-

Place a known quantity (e.g., 10.0 g) of powdered Senna leaves into an extraction thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the round bottom flask with the chosen solvent (e.g., 300 ml of 80% ethanol).

-

Assemble the Soxhlet apparatus with the flask on the heating mantle and the condenser on top.

-

Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm and into the condenser, where it will condense and drip into the thimble containing the plant material.

-

The solvent will fill the thimble and extract the desired compounds. Once the solvent reaches the top of the siphon arm, it will be siphoned back into the round bottom flask, carrying the extracted compounds with it.

-

This cycle is repeated until the extraction is complete (typically when the solvent in the siphon arm is colorless). The duration of extraction can vary (e.g., 12 hours).

-

After extraction, cool the apparatus and remove the round bottom flask.

-

Concentrate the extract by removing the solvent using a rotary evaporator.

-

Store the resulting crude extract in a tightly sealed container at a low temperature (e.g., 0°C) for further analysis.

This protocol outlines a validated HPLC method for the simultaneous quantification of sennoside A and sennoside B.

Materials and Equipment:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., Nova-Pak C18, 3.9 × 150 mm)

-

Mobile phase: Acetonitrile and water (pH adjusted to 2.3 with phosphoric acid) in a suitable ratio (e.g., 200:800 v/v)

-

Sennoside A and B reference standards

-

Senna extract

-

Ultrasonic bath

-

Filtration unit with 0.45 µm membrane filters

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of sennoside A and B standards (e.g., 800 µg/ml) in the mobile phase. Prepare a series of standard solutions by serial dilution to create a calibration curve (e.g., 50, 100, 200, 400, 800 µg/ml).

-

Preparation of Sample Solution: Accurately weigh a known amount of Senna extract and dissolve it in the mobile phase. Use an ultrasonic bath to ensure complete dissolution. Filter the solution through a 0.45 µm membrane filter.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Acetonitrile:Water (pH 2.3).

-

Flow Rate: 1.2 ml/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 20 µl.

-

Column Temperature: 30°C.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the peaks of sennoside A and B in the sample chromatogram by comparing their retention times with those of the standards. Calculate the concentration of sennoside A and B in the sample using the calibration curve generated from the standard solutions.

Molecular Marker Analysis for Species Identification

This protocol describes the use of the trnH-psbA chloroplast DNA spacer region for the identification and differentiation of Senna species.

Materials and Equipment:

-

Fresh or silica-dried Senna leaf tissue

-

DNA extraction kit (e.g., CTAB method)

-

PCR thermal cycler

-

trnH-psbA forward and reverse primers

-

Taq DNA polymerase and PCR buffer

-

dNTPs

-

Agarose gel electrophoresis system

-

DNA sequencing facility

Procedure:

-

DNA Extraction: Extract total genomic DNA from the Senna leaf tissue using a suitable DNA extraction protocol (e.g., modified CTAB method). Assess the quality and quantity of the extracted DNA using agarose gel electrophoresis and spectrophotometry.

-

PCR Amplification:

-

Prepare a PCR reaction mixture containing:

-

Template DNA (25-50 ng)

-

Forward and reverse trnH-psbA primers

-

Taq DNA polymerase

-

PCR buffer with MgCl₂

-

dNTPs

-

Nuclease-free water to the final volume.

-

-

Perform PCR amplification using a thermal cycler with the following typical conditions:

-

Initial denaturation: 94°C for 5 minutes.

-

35 cycles of:

-

Denaturation: 94°C for 1 minute.

-

Annealing: 50-55°C for 1 minute.

-

Extension: 72°C for 1.5 minutes.

-

-

Final extension: 72°C for 7 minutes.

-

-

-

Verification of PCR Products: Run the PCR products on a 1.5% agarose gel stained with a DNA-safe stain to verify the amplification and the size of the amplicons.

-

DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.

-

Data Analysis: Assemble and edit the forward and reverse sequences. Compare the obtained sequences with those in public databases (e.g., GenBank, BOLD) using BLAST for species identification. Perform phylogenetic analysis to determine the relationships between the different Senna species.

This protocol provides a general workflow for using ISSR and SCoT markers for genetic diversity studies in Senna.

Materials and Equipment:

-

Genomic DNA from different Senna accessions

-

ISSR and SCoT primers

-

PCR thermal cycler

-

Taq DNA polymerase, PCR buffer, dNTPs, MgCl₂

-

Agarose gel electrophoresis system

Procedure:

-

DNA Extraction: Extract high-quality genomic DNA from the plant material.

-

Primer Screening: Screen a set of ISSR and SCoT primers to identify those that produce clear and polymorphic bands.

-

PCR Amplification:

-

Prepare the PCR reaction mix as described for DNA barcoding, using the selected ISSR or SCoT primers.

-

Optimize the PCR conditions, particularly the annealing temperature, for each primer. A typical thermal profile is:

-

Initial denaturation: 94°C for 5 minutes.

-

40 cycles of:

-

Denaturation: 94°C for 1 minute (ISSR) or 40 seconds (SCoT).

-

Annealing: 45°C for 1 minute (ISSR) or 50°C for 50 seconds (SCoT).

-

Extension: 72°C for 1.5 minutes (ISSR) or 1 minute (SCoT).

-

-

Final extension: 72°C for 7 minutes.

-

-

-

Gel Electrophoresis: Separate the amplified fragments on a 1.5% agarose gel.

-

Data Scoring and Analysis: Score the presence (1) or absence (0) of each polymorphic band to create a binary data matrix. Use this matrix to calculate genetic similarity/distance and to construct dendrograms using clustering algorithms (e.g., UPGMA) to visualize the genetic relationships among the studied accessions.

Signaling Pathways

Mechanism of Laxative Action of Sennosides

The laxative effect of sennosides is not due to the direct action of the glycosides themselves but rather their active metabolite, rhein anthrone. Sennosides pass through the stomach and small intestine unchanged and are then hydrolyzed and reduced by gut bacteria in the colon to form rhein anthrone. Rhein anthrone then initiates a signaling cascade that leads to increased colonic motility and fluid secretion.

The key steps in this pathway are:

-

Activation of Immune Cells: Rhein anthrone interacts with and activates immune cells, such as macrophages, within the colon.

-

Prostaglandin E₂ (PGE₂) Release: This activation of macrophages stimulates the synthesis and release of Prostaglandin E₂ (PGE₂).

-

Inhibition of Aquaporin-3 (AQP3) Expression: PGE₂ acts as a paracrine signaling molecule on the colonic epithelial cells, leading to a decrease in the expression of Aquaporin-3 (AQP3), a water channel protein.

-

Reduced Water Reabsorption and Increased Secretion: The downregulation of AQP3 inhibits the reabsorption of water from the colonic lumen back into the bloodstream. This, combined with an increase in electrolyte secretion, leads to an accumulation of water in the colon, softening the stool and increasing its volume.

-

Increased Motility: The increased volume and fluid content of the stool stimulates colonic motility (peristalsis), leading to a laxative effect.

Apoptosis Induction in Cancer Cells

Recent studies have explored the potential of Senna extracts in cancer therapy. Extracts from Senna have been shown to induce apoptosis (programmed cell death) in cancer cell lines. This effect is thought to be mediated, at least in part, by the generation of reactive oxygen species (ROS).

The proposed mechanism involves:

-

Senna Extract Treatment: Treatment of cancer cells with Senna extract.

-

ROS Generation: An increase in the intracellular levels of reactive oxygen species (ROS).

-

Mitochondrial Membrane Permeabilization: The elevated ROS levels lead to the permeabilization of the outer mitochondrial membrane, resulting in a loss of mitochondrial membrane potential.

-

Release of Pro-apoptotic Proteins: The compromised mitochondrial membrane releases pro-apoptotic proteins into the cytoplasm.

-

Caspase Cascade Activation: These proteins activate the caspase cascade, a family of proteases that execute the process of apoptosis.

-

Apoptosis: The activation of caspases leads to the characteristic morphological and biochemical changes of apoptosis and ultimately, cell death.

Conclusion

The genus Senna represents a valuable resource for phytochemical and pharmacological research. This guide has provided a detailed overview of its taxonomy, quantitative chemical composition, and methodologies for its study. The elucidation of the signaling pathways involved in its medicinal effects opens new avenues for targeted drug development. The provided protocols and data serve as a foundation for researchers to further explore the therapeutic potential of this important genus.

References

Phytochemical Profile of Senna alexandrina Leaves: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phytochemical profile of Senna alexandrina leaves, a plant with significant medicinal importance, primarily known for its laxative properties. This document delves into the quantitative analysis of its key bioactive compounds, detailed experimental protocols for their extraction and quantification, and a visualization of the biosynthetic pathway of its principal active constituents.

Core Phytochemical Composition

Senna alexandrina, a member of the Fabaceae family, is rich in a variety of secondary metabolites. The primary active compounds responsible for its pharmacological effects are anthraquinone glycosides, particularly sennosides A and B.[1][2] These are dianthrone glycosides derived from rhein and aloe-emodin.[1][2] In addition to sennosides, the leaves also contain smaller quantities of free anthraquinones such as rhein, aloe-emodin, and chrysophanol, along with their glycosides.[1]

Flavonoids, including kaempferol and isorhamnetin, are another significant class of compounds present in the leaves, contributing to the plant's antioxidant properties. The leaves also contain other phytochemicals such as saponins, tannins, and various phenolic compounds.

Quantitative Phytochemical Data

The following tables summarize the quantitative data on the major phytochemicals found in Senna alexandrina leaves, compiled from various studies. These values can vary based on geographical origin, harvesting time, and analytical methods employed.

Table 1: Sennoside Content in Senna alexandrina Leaves

| Compound | Concentration (% of dry weight) | Analytical Method | Reference |

| Sennoside A | 0.64% - 1.85% | HPLC | |

| Sennoside B | 1.57% - 2.30% | HPLC | |

| Total Sennosides | 1.08% - 3.0% | Spectrophotometry, HPLC |

Table 2: Total Phenolic and Flavonoid Content in Senna alexandrina Leaves

| Phytochemical Class | Concentration | Analytical Method | Reference |

| Total Phenolic Content | 116.87 - 318.2 mg GAE/g | Folin-Ciocalteu | |

| Total Flavonoid Content | 36.89 - 74.92 mg QE/g | Aluminum Chloride Colorimetric Assay |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of key phytochemicals from Senna alexandrina leaves.

General Extraction of Phytochemicals

Objective: To prepare a crude extract from Senna alexandrina leaves for subsequent phytochemical analysis.

Methodology:

-

Sample Preparation: Air-dry fresh Senna alexandrina leaves in the shade to a constant weight. Grind the dried leaves into a fine powder using a mechanical grinder.

-

Extraction:

-

Maceration: Soak a known weight of the powdered leaves in a suitable solvent (e.g., 70% ethanol, methanol, or water) in a sealed container. Keep the mixture at room temperature for 24-72 hours with occasional shaking.

-

Soxhlet Extraction: Place the powdered leaves in a thimble and extract using a Soxhlet apparatus with a suitable solvent for a defined period (e.g., 6-8 hours).

-

Ultrasonic-Assisted Extraction (UAE): Suspend the powdered leaves in a solvent and place the mixture in an ultrasonic bath for a specified time and temperature (e.g., 30 minutes at 40°C).

-

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.

-

Storage: Store the dried extract in an airtight container at 4°C until further analysis.

Quantification of Total Phenolic Content (Folin-Ciocalteu Method)

Objective: To determine the total concentration of phenolic compounds in a Senna alexandrina leaf extract.

Methodology:

-

Reagents:

-

Folin-Ciocalteu reagent (10% v/v)

-

Sodium carbonate (Na₂CO₃) solution (7.5% w/v)

-

Gallic acid standard solutions (e.g., 0-100 µg/mL in methanol)

-

Methanol

-

-

Procedure:

-

Pipette 0.1 mL of the plant extract (of a known concentration) into a test tube.

-

Add 0.5 mL of Folin-Ciocalteu reagent and mix well.

-

After 5 minutes, add 1.5 mL of sodium carbonate solution and vortex thoroughly.

-

Incubate the mixture in the dark at room temperature for 1 hour.

-

Measure the absorbance at 765 nm using a UV-Vis spectrophotometer against a blank containing methanol instead of the extract.

-

-

Calibration Curve and Calculation:

-

Prepare a series of gallic acid standard solutions and follow the same procedure to construct a calibration curve of absorbance versus concentration.

-

Determine the concentration of total phenolics in the extract from the calibration curve and express the result as milligrams of Gallic Acid Equivalents per gram of dry extract (mg GAE/g).

-

Quantification of Total Flavonoid Content (Aluminum Chloride Colorimetric Method)

Objective: To determine the total concentration of flavonoids in a Senna alexandrina leaf extract.

Methodology:

-

Reagents:

-

Aluminum chloride (AlCl₃) solution (2% w/v in methanol)

-

Sodium nitrite (NaNO₂) solution (5% w/v)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Quercetin standard solutions (e.g., 0-100 µg/mL in methanol)

-

Methanol

-

-

Procedure:

-

Mix 0.5 mL of the plant extract with 2 mL of distilled water and 0.15 mL of 5% sodium nitrite solution.

-

After 6 minutes, add 0.15 mL of 10% aluminum chloride solution.

-

Incubate for another 6 minutes, then add 2 mL of 1 M sodium hydroxide.

-

Immediately bring the final volume to 5 mL with distilled water and mix thoroughly.

-

Measure the absorbance at 510 nm against a blank.

-

-

Calibration Curve and Calculation:

-

Prepare a series of quercetin standard solutions and follow the same procedure to create a calibration curve.

-

Calculate the total flavonoid content from the calibration curve and express the results as milligrams of Quercetin Equivalents per gram of dry extract (mg QE/g).

-

Quantification of Sennosides by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify sennosides A and B in a Senna alexandrina leaf extract.

Methodology:

-

Sample Preparation: Dissolve a known weight of the dried extract in a suitable solvent (e.g., a mixture of water and methanol) and filter through a 0.45 µm syringe filter before injection.

-

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used. For example, a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or a citrate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Gradient Program (Example):

-

0-15 min: 40% Methanol in Water

-

15-30 min: Gradient to 70% Methanol in Water

-

30-35 min: Return to 40% Methanol in Water

-

-

Flow Rate: 0.5 - 1.5 mL/min.

-

Detection: UV detector at 270 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare standard solutions of sennoside A and sennoside B of known concentrations.

-

Inject the standards to obtain a calibration curve of peak area versus concentration.

-

Inject the sample extract and identify the peaks for sennoside A and B by comparing their retention times with the standards.

-

Quantify the amount of each sennoside in the sample using the calibration curve.

-

Visualizations

Anthraquinone Biosynthesis Pathway

The following diagram illustrates the putative polyketide pathway for the biosynthesis of anthraquinones in Senna.

Caption: Putative biosynthetic pathway of anthraquinones in Senna.

Experimental Workflow for Phytochemical Analysis

The diagram below outlines the general workflow for the phytochemical analysis of Senna alexandrina leaves.

References

A Technical Guide to Bioactive Compounds in Senna Species: From Phytochemistry to Pharmacological Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioactive compounds identified in various Senna species, with a focus on their quantitative analysis, experimental protocols for their isolation and characterization, and their mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Major Bioactive Compounds in Senna Species

The genus Senna is a rich source of a diverse array of bioactive compounds, which are responsible for its well-documented medicinal properties. The primary classes of these compounds include anthraquinones, flavonoids, tannins, alkaloids, and saponins.

Anthraquinones are the most prominent and pharmacologically significant compounds in Senna. These include both free anthraquinones and their glycosidic forms. The most notable are the sennosides, which are dianthrone glucosides responsible for the laxative effects of Senna. Key anthraquinones include:

-

Sennosides A and B: These are the major active constituents, acting as potent stimulant laxatives.[1] They are stereoisomers of each other.

-

Sennosides C and D: Present in smaller quantities, these are derivatives of sennosides A and B.

-

Rhein, Emodin, Aloe-emodin, and Chrysophanol: These are free anthraquinones that also contribute to the pharmacological profile of Senna extracts.[2]

Flavonoids are another significant group of compounds found in Senna species, known for their antioxidant and anti-inflammatory properties.[3] Common flavonoids identified include:

-

Kaempferol and its glycosides.

-

Quercetin and its derivatives like quercimeritrin and rutin.[4]

-

Isorhamnetin .

Quantitative Analysis of Bioactive Compounds

The concentration of bioactive compounds in Senna species can vary depending on the species, the part of the plant used (leaves or pods), geographical location, and harvesting time. The following tables summarize the quantitative data reported in the literature for key bioactive compounds in different Senna species.

Table 1: Quantitative Analysis of Anthraquinones in Senna Species

| Compound | Senna Species | Plant Part | Concentration (% w/w of dry weight) | Reference |

| Total Sennosides (A+B) | S. alexandrina | Leaves | 1.5 - 3.0 | [1] |

| S. alexandrina | Pods | 2.2 - 4.3 | ||

| S. angustifolia | Leaves | 1.07 - 1.19 | ||

| S. angustifolia | Pods | 1.74 - 2.76 | ||

| Sennoside A | S. alexandrina | - | 1.85 ± 0.095 | |

| S. italica | - | 1.00 ± 0.38 | ||

| Sennoside B | S. alexandrina | - | 0.41 ± 0.12 | |

| S. italica | - | 0.32 ± 0.17 | ||

| Rhein | S. alata | Leaves | 0.098 - 0.30 | |

| S. alata (Methanol extract) | Leaves | 0.02 ± 0.002 | ||

| S. alata (5% HCl in Methanol extract) | Leaves | 0.15 ± 0.009 | ||

| Aloe-emodin | S. alata | Leaves | 0.081 - 0.34 | |

| S. alata (Methanol extract) | Leaves | 0.03 ± 0.008 | ||

| S. alata (5% HCl in Methanol extract) | Leaves | 0.04 ± 0.011 | ||

| Emodin | S. alata (5% HCl in Methanol extract) | Leaves | 0.13 ± 0.008 | |

| Total Anthraquinones | S. alata | Leaves | 1.13 ± 0.025 | |

| S. siamea | Fresh Young Leaves | 0.0910 | ||

| Total Anthraquinone Glycosides | S. siamea | Fresh Young Leaves | 0.0523 |

Table 2: Quantitative Analysis of Flavonoids and Other Phenolic Compounds in Senna Species

| Compound/Class | Senna Species | Plant Part | Concentration | Reference |

| Total Flavonoids | S. splendida | Leaves, flowers, bark, root | 30% of total polyphenols | |

| S. georgica | Leaves, bark, root | 16% of total polyphenols | ||

| S. gardneri | Leaves, root | 13% of total polyphenols | ||

| S. macranthera | Leaves, fruits, bark, root | 9% of total polyphenols | ||

| S. italica (Aqueous extract) | - | Higher than ethanolic extract | ||

| S. alexandrina (Ethyl acetate extract - ultrasonic) | Leaves | 74.92 mgQE/g extract (7.492%) | ||

| Total Phenols | S. italica (Ethanolic extract) | - | 3179.91 ± 223.11 mg GAE/100g | |

| S. italica (Aqueous extract) | - | 1497.24 ± 21.55 mg GAE/100g | ||

| Tannins | S. occidentalis | - | 1.4775 ± 0.0495 mg/g | |

| S. italica (Ethanolic extract) | - | 2.74 ± 0.15 mg EC/g | ||

| S. italica (Aqueous extract) | - | 1.10 ± 0.04 mg EC/g | ||

| Alkaloids | S. occidentalis | - | 2.2280 ± 0.0283 mg/g | |

| Saponins | S. occidentalis | - | 1.5830 ± 0.0141 mg/g |

Experimental Protocols

Extraction of Bioactive Compounds

Maceration for General Phytochemical Screening: The dried and powdered plant material is placed in a closed vessel with a suitable solvent (e.g., 70% v/v hydroalcoholic solution) for an extended period (e.g., 7 days) with occasional shaking. The liquid is then strained off to yield the crude extract.

Soxhlet Extraction for Anthraquinones: Powdered leaves of S. alata (10.0 g) are extracted with 300 ml of 80% ethanol in a Soxhlet apparatus until the extraction is complete. The combined extracts are then filtered and evaporated to dryness.

Ultrasound-Assisted Extraction for Flavonoids and Phenols: Senna leaf powder is placed in an Erlenmeyer flask with a solvent (e.g., ethanol, methanol, or ethyl acetate) and extracted for 30 minutes using an ultrasonic bath. The resulting filtrate is then evaporated to yield the extract.

Microwave-Assisted Extraction for Sennosides: 20 g of powdered senna leaves are first extracted with 75 ml of benzene for 15 minutes on an electric shaker. The remaining plant material is then dried and extracted with 75 ml of 70% methanol for 25 minutes, followed by a re-extraction with 50 ml of 70% methanol for 15 minutes. The combined methanolic extracts are concentrated and acidified to pH 3.2.

Isolation and Purification

Solid-Phase Extraction (SPE) for Sennosides: An anion exchange phase can be used for selective sample preparation of sennosides prior to HPLC analysis.

Column Chromatography for Flavonoids: Crude extracts can be subjected to column chromatography using silica gel with a gradient of solvents of increasing polarity (e.g., starting with 100% chloroform to 100% methanol) to fractionate the extract. Further purification of fractions can be achieved using preparative Thin Layer Chromatography (TLC).

Quantification Methods

High-Performance Liquid Chromatography (HPLC) for Sennosides: A common method for the simultaneous determination of sennosides A and B.

-

Column: Reversed-phase C18 column (e.g., Nova-Pak C18, 3.9 × 150 mm).

-

Mobile Phase: A mixture of 20 mM sodium citrate buffer (pH 4.5) and acetonitrile (9:1 v/v). Another mobile phase option is acetonitrile, water, and phosphoric acid (200:800:1 v/v/v).

-

Flow Rate: 1.0 - 1.5 ml/min.

-

Detection: UV detector at 220 nm, 280 nm, or 380 nm.

-

Temperature: Ambient or controlled at 30°C or 40°C.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Profiling: LC-MS and LC-MS/MS are powerful techniques for the on-line identification of a wide range of constituents in Senna extracts, including flavonoids, anthraquinones, and sennosides. This method allows for the identification of compounds that may not be easily resolved by HPLC-UV alone.

Spectrophotometric Method for Total Flavonoids: The aluminum chloride colorimetric method is widely used. One mL of the extract solution (1.0 mg/mL) is mixed with 1.0 mL of 2% AlCl3 solution in methanol. After one hour of incubation at room temperature, the absorbance is measured at 415 nm.

Spectrophotometric Method for Total Anthraquinones: The extract is dissolved in distilled water, and the total anthraquinone content is determined using a UV-Visible spectrophotometer by measuring the absorbance at 515 nm. The content is calculated using a linear regression equation from a rhein standard.

Signaling Pathways and Mechanisms of Action

Laxative Effect of Sennosides

The laxative action of sennosides is a well-established pharmacological effect. Sennosides themselves are largely inactive and pass through the upper gastrointestinal tract unchanged. In the colon, they are metabolized by the gut microbiota into the active aglycone, rhein anthrone. Rhein anthrone then exerts its laxative effect through a dual mechanism.

Firstly, it stimulates colonic motility, increasing peristaltic contractions which accelerates the transit of fecal matter. Secondly, it alters electrolyte and water transport in the colon by inhibiting the absorption of water and sodium, and promoting the secretion of chloride and potassium ions. This leads to an increase in the water content of the stool, making it softer and easier to pass. The laxative effect typically occurs within 6 to 12 hours after oral administration.

Anti-inflammatory Action of Rhein

Rhein, a key anthraquinone in Senna, exhibits significant anti-inflammatory properties primarily through the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

In inflammatory conditions, rhein has been shown to prevent the phosphorylation and subsequent degradation of IκBα, which is an inhibitor of NF-κB. By stabilizing IκBα, rhein prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, rhein can modulate other inflammatory pathways, including the NALP3 inflammasome and MAPK pathways. Some studies also suggest that rhein's anti-inflammatory effects are mediated through the activation of the PPAR-γ signaling pathway, which in turn inhibits NF-κB.

Conclusion

Senna species are a valuable source of a wide range of bioactive compounds with significant therapeutic potential. The quantitative analysis and detailed experimental protocols presented in this guide offer a foundation for further research and development in the fields of phytochemistry and pharmacology. The elucidation of the signaling pathways involved in the pharmacological effects of these compounds, such as the laxative action of sennosides and the anti-inflammatory properties of rhein, provides a basis for the development of novel therapeutic agents. Further studies are warranted to fully explore the synergistic effects of the various compounds present in Senna extracts and to standardize preparations for consistent efficacy and safety.

References

A Comprehensive Technical Guide on the Traditional Medicinal Uses of the Senna Plant

Introduction

The genus Senna, belonging to the Fabaceae family, encompasses a large group of flowering plants with a long and storied history in traditional medicine across various cultures. Species such as Senna alexandrina (Alexandrian or Indian Senna) and Senna alata have been utilized for centuries, with their medicinal properties documented in ancient Egyptian, Greek, Roman, and Ayurvedic texts.[1][2][3] Arabian physicians are credited with introducing Senna to European medicine around the 9th century AD.[4][5] This technical guide provides an in-depth analysis of the traditional medicinal applications of the Senna plant, focusing on its phytochemical composition, mechanisms of action, and the experimental methodologies used to validate its ethnobotanical claims. The primary aim is to furnish a resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this important medicinal plant.

Ethnobotanical and Traditional Applications

The most well-documented traditional use of Senna is as a potent stimulant laxative for the treatment of constipation. The leaves and pods are the primary parts used, prepared as infusions, decoctions, or powders. Beyond its purgative effects, traditional medicine systems have employed Senna for a wide array of ailments. In Ayurveda, it is considered a blood purifier and is used for skin diseases, jaundice, bronchitis, and anemia. African traditional medicine uses decoctions of the leaves, roots, and stem to treat skin infections, respiratory tract infections, burns, and gastrointestinal issues. Other traditional applications include use as an anthelmintic (to expel worms), a febrifuge (to reduce fever), and for treating conditions like gout, rheumatism, and hemorrhoids.

Phytochemistry of Senna

The medicinal efficacy of Senna is primarily attributed to its rich profile of secondary metabolites. The principal active compounds are anthraquinone glycosides, specifically dianthrone glycosides known as sennosides.

Primary Bioactive Compounds:

-

Sennosides: The main laxative principles are sennosides A and B, which are stereoisomers. Minor sennosides, including C and D, are also present. These compounds are essentially prodrugs, requiring metabolic activation in the colon to exert their therapeutic effect.

-

Other Anthraquinones: The plant also contains free anthraquinones and other related compounds like rhein, aloe-emodin, and chrysophanol.

-

Flavonoids: Kaempferol and its glycosides have been identified, which may contribute to the plant's overall pharmacological profile, including potential antioxidant effects.

-

Other Constituents: The plant also contains tannins, saponins, alkaloids, steroids, and volatile oils, which may play a role in its diverse traditional uses, such as its antimicrobial properties.

Table 1: Quantitative Phytochemical Analysis of Senna alata This table summarizes the concentration of key phytochemicals found in the leaves and root bark of Senna alata, as reported in a study using standard analytical methods.

| Phytochemical | Leaf Content (mg/100g) | Root Bark Content (mg/100g) |

| Alkaloids | 14.09 ± 0.50 | 15.89 ± 0.72 |

| Saponins | 40.57 ± 0.57 | 33.02 ± 0.07 |

| Flavonoids | 42.28 ± 0.90 | 36.52 ± 0.38 |

| Tannins | 59.48 ± 0.50 | 44.38 ± 0.72 |

| Phenols | 7.84 ± 0.49 | 9.91 ± 0.68 |

| (Data sourced from reference) |

Pharmacology and Mechanism of Action

The laxative effect of Senna is the most extensively studied pharmacological activity. The sennosides themselves are not absorbed in the upper gastrointestinal tract. Upon reaching the colon, they are hydrolyzed by the gut microbiota into their active aglycone form, rhein anthrone.

Mechanism of Laxative Action:

-

Stimulation of Colonic Motility: Rhein anthrone acts as a local irritant on the colonic mucosa, stimulating the Auerbach plexus. This action increases the rate and force of peristaltic contractions, which propels the fecal mass through the colon.

-

Alteration of Fluid and Electrolyte Transport: The active metabolite inhibits water and electrolyte reabsorption from the colon. It also promotes the secretion of water, chloride, and potassium into the colonic lumen. This dual action increases the water content of the stool, resulting in a softer, bulkier stool that is easier to pass.

The laxative effect typically occurs within 6 to 12 hours after oral administration.

References

The Pharmacological Profile of Sennosides A and B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core pharmacological properties of sennosides A and B, natural anthraquinone glycosides renowned for their laxative effects. This document delves into their mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to elucidate these properties.

Core Pharmacological Properties

Sennosides A and B are stereoisomers and the primary active components of senna, a plant that has been used for medicinal purposes for centuries.[1] Their primary therapeutic application is in the treatment of constipation.[2]

Mechanism of Action

Sennosides A and B are prodrugs, meaning they are inactive when ingested and require metabolic activation.[3] The laxative effect is not a direct action of the sennosides themselves but rather their active metabolite, rhein anthrone.[4][5]

The process begins in the large intestine, where gut bacteria metabolize sennosides A and B into rhein anthrone. This active metabolite then exerts its effects through a dual mechanism:

-

Stimulation of Colonic Motility: Rhein anthrone irritates the colonic mucosa, leading to increased peristalsis and propulsive contractions of the large intestine. This accelerates the transit of fecal matter through the colon.

-

Alteration of Fluid and Electrolyte Transport: Rhein anthrone inhibits the absorption of water and electrolytes from the colon and promotes their secretion into the lumen. This increase in intraluminal fluid softens the stool and further facilitates its passage.

A key signaling pathway involved in the alteration of fluid transport involves prostaglandin E2 (PGE2). Rhein anthrone appears to increase the expression of cyclooxygenase-2 (COX-2) in macrophage cells within the colon, leading to an elevation in PGE2 levels. This increase in PGE2 is associated with a decrease in the expression of aquaporin 3 (AQP3), a water channel protein in the mucosal epithelial cells of the large intestine. The downregulation of AQP3 restricts water reabsorption from the colon, thereby increasing fecal water content.

Pharmacokinetics

| Parameter | Description | Source(s) |

| Absorption | Sennosides A and B are poorly absorbed in the upper gastrointestinal tract due to their glycosidic nature. They reach the colon largely unchanged. | |

| Metabolism | In the colon, gut bacteria hydrolyze the sugar moieties of sennosides A and B to form the active aglycone, rhein anthrone. | |

| Distribution | Due to their primary action within the gut lumen and poor systemic absorption, extensive distribution throughout the body is not a significant feature. | |

| Excretion | The majority of sennosides and their metabolites are excreted in the feces. |

Pharmacodynamics

| Parameter | Description | Source(s) |

| Onset of Action | The laxative effect of orally administered sennosides typically occurs within 6 to 12 hours, reflecting the time required for the compounds to reach the colon and be metabolized by gut bacteria. | |

| Therapeutic Effect | The primary therapeutic effect is the relief of constipation through increased bowel movement frequency and improved stool consistency. | |

| Dose-Response | The intensity of the laxative effect is generally dose-dependent. |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the pharmacological properties of sennosides A and B.

In Vitro Assays

Objective: To quantify the concentration of sennosides A and B in plant extracts or pharmaceutical formulations.

Methodology:

-

Sample Preparation: Finely powder the plant material (e.g., senna leaves or pods). Extract the sennosides using a suitable solvent, such as a mixture of methanol and water. Filter the extract to remove particulate matter.

-

Chromatographic System: Utilize a reverse-phase HPLC system equipped with a C18 column.

-

Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile, water, and an acidifier like acetic acid or phosphoric acid.

-

Detection: Detect the sennosides using a UV detector, typically at a wavelength of 270 nm or 380 nm.

-

Quantification: Prepare standard curves using pure sennoside A and B standards of known concentrations. Calculate the concentration of sennosides in the samples by comparing their peak areas to the standard curves.

Objective: To assess the intestinal permeability of sennosides A and B as a model for their absorption across the gut epithelium.

Methodology:

-

Cell Culture: Culture Caco-2 cells, a human colon adenocarcinoma cell line, on semi-permeable filter inserts until they form a confluent and differentiated monolayer, which typically takes about 21 days. This monolayer mimics the intestinal barrier.

-

Assay Procedure: Add a solution containing the test compound (sennosides) to the apical (upper) side of the cell monolayer.

-

Sampling: At various time points, collect samples from the basolateral (lower) compartment.

-

Analysis: Analyze the concentration of the compound in the basolateral samples using a suitable analytical method, such as LC-MS/MS.

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

In Vivo Models

Objective: To induce a state of constipation in rodents to evaluate the laxative efficacy of sennosides.

Methodology:

-

Animal Model: Use rats or mice of a specific strain and weight.

-

Induction of Constipation: Administer loperamide, a µ-opioid receptor agonist that inhibits gastrointestinal motility, to the animals. This is typically done via oral gavage or intraperitoneal injection for a set number of days.

-

Treatment: Administer the test substance (sennosides) or a vehicle control to different groups of constipated animals.

-

Assessment of Laxative Effect: Monitor and measure parameters such as:

-

Fecal Pellet Output: Count the number of fecal pellets produced over a specific time period.

-

Fecal Water Content: Collect fecal pellets, weigh them before and after drying, and calculate the percentage of water content.

-

Gastrointestinal Transit Time: Administer a charcoal meal and measure the distance traveled by the charcoal through the intestine over a set time.

-

Objective: To directly assess the effect of sennosides or their metabolites on the contractility of isolated intestinal tissue.

Methodology:

-

Tissue Preparation: Euthanize a rodent and dissect a segment of the intestine (e.g., ileum or colon).

-

Organ Bath Setup: Mount the intestinal segment in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Contractility Measurement: Connect one end of the tissue to a force transducer to record isometric or isotonic contractions.

-

Drug Administration: After a period of equilibration, add sennosides or rhein anthrone to the organ bath at various concentrations.

-

Data Analysis: Analyze the changes in the frequency and amplitude of intestinal contractions to determine the effect of the compound.

Visualizations

Signaling Pathways and Workflows

Caption: Mechanism of action of sennosides A and B.

Caption: Experimental workflow for the loperamide-induced constipation model.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Sennosides | C42H38O20 | CID 5199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [Mechanism of action of sennosides] - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of Senna glycosides as a laxative

An In-depth Technical Guide on the Core Mechanism of Action of Senna Glycosides as a Laxative

Introduction

Senna glycosides, also known as sennosides, are a class of natural anthraquinone derivatives found in plants of the Senna genus.[1] For centuries, preparations from senna leaves and pods have been utilized as potent stimulant laxatives for the treatment of constipation.[2] The primary active constituents are sennosides A and B, which are pharmacologically inactive prodrugs.[1][2] Their therapeutic effect is entirely dependent on a complex series of metabolic transformations carried out by the gut microbiota in the large intestine. This guide provides a detailed examination of the multi-stage mechanism of action, from metabolic activation to the downstream cellular and physiological effects that culminate in laxation, intended for researchers and drug development professionals.

Pharmacokinetics and Metabolic Activation

Sennosides are β-O-linked glycosides that are structured as dianthrone O-glycosides.[3] Upon oral administration, they transit through the upper gastrointestinal tract—the stomach and small intestine—largely unchanged. They are resistant to hydrolysis by human digestive enzymes and are not absorbed in these upper segments. The laxative action is initiated only when these glycosides reach the colon, where they are metabolized by the resident intestinal flora.

The bioactivation is a two-step process mediated by distinct bacterial enzymes:

-

Deglycosylation: Bacterial β-glucosidases hydrolyze the sugar moieties from the sennoside molecules, yielding their aglycones, known as sennidins (sennidin A and B).

-

Reduction: The sennidins are subsequently reduced by bacterial reductases, breaking the C10-10' bond to form the ultimate active metabolite, rhein anthrone.

This conversion is critical; rhein anthrone is the primary metabolite responsible for the purgative effect. Rhein anthrone can be further oxidized to rhein and sennidins, which can be absorbed systemically and are found in the blood and urine, primarily as glucuronide and sulfate conjugates. However, the laxative effect is localized to the colon.

Core Mechanism of Purgation

Rhein anthrone exerts its laxative effect through a dual mechanism: 1) altering colonic motility and 2) modifying fluid and electrolyte transport across the colonic mucosa, which inhibits net water absorption and stimulates secretion.

Alteration of Fluid and Electrolyte Transport

The primary mechanism involves the stimulation of a signaling cascade that leads to reduced water reabsorption and active fluid secretion into the colonic lumen.

-

Macrophage Activation and Prostaglandin E2 (PGE2) Release : Rhein anthrone activates immune cells, specifically macrophages located in the colonic lamina propria. This activation triggers the synthesis and release of Prostaglandin E2 (PGE2), a key inflammatory mediator. Studies have shown a dose-dependent increase in luminal PGE2 concentration following the administration of senna extract.

-

Downregulation of Aquaporin-3 (AQP3) : PGE2 acts as a paracrine signaling molecule, binding to receptors on adjacent colonic epithelial cells. This binding initiates a pathway that leads to the significant downregulation of Aquaporin-3 (AQP3) expression in the mucosal epithelial cells. AQPs are transmembrane water channels, and AQP3 is crucial for facilitating water transport from the colonic lumen back into the bloodstream. By decreasing AQP3 expression, rhein anthrone effectively inhibits this water reabsorption pathway, causing water to be retained in the stool.

-

Stimulation of Chloride Secretion : The laxative action is also mediated by the stimulation of active chloride (Cl⁻) secretion into the intestinal lumen. This creates an osmotic gradient that further drives water movement from the tissues into the colon, increasing the volume and hydration of intestinal contents. The process is not inhibited by indomethacin, suggesting a parallel pathway to PGE2, but is dependent on calcium and neuronal activity via Meissner's plexus.

Stimulation of Colonic Motility

In addition to its effects on fluid transport, rhein anthrone directly irritates and stimulates the smooth muscle of the colon. This action increases peristalsis and propulsive contractions, accelerating the transit of the softened, higher-volume fecal matter through the large intestine and promoting defecation.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the effects of senna and its metabolites.

Table 1: Effects of Senna Administration on Colonic Transport in Rats

| Parameter | Control (Vehicle) | Senna Pod Extract (17.5-30 mg/kg) | Citation |

|---|---|---|---|

| Net Water Transport (μL/min/g) | Absorption | Reversal to Net Secretion | , |

| Net Sodium (Na⁺) Transport | Absorption | Reversal to Net Secretion | , |

| Net Chloride (Cl⁻) Transport | Absorption | Reversal to Net Secretion | , |

| Net Potassium (K⁺) Transport | Secretion | Increased Secretion | , |

| Luminal PGE₂ Release | Baseline | Stimulated/Increased |, |

Table 2: Pharmacokinetic and Dosing Parameters

| Parameter | Value | Species/Model | Citation |

|---|---|---|---|

| Onset of Action (Oral) | 6 to 12 hours | Human | , |

| Onset of Action (Rectal) | ~30 minutes | Human | |

| Effective Oral Dose (Sennoside B) | 17.5 - 30 mg/kg | Rat | |

| Sennoside A dose for AQP3 downregulation | 50 mg/kg | Mouse | |

| Excretion in Feces | > 90% | Human |

| Excretion in Urine | 3-6% (as metabolites) | Human | |

Key Experimental Protocols

The mechanisms of senna glycosides have been elucidated through various in vivo and in vitro experimental models.

In Vivo Assessment of Laxative Activity

This protocol is used to evaluate the overall laxative effect in an animal model, often one where constipation has been induced.

-

Animal Model : Wistar rats or Swiss albino mice are commonly used.

-

Induction of Constipation (Optional but common) : Constipation is induced by oral administration of loperamide (a μ-opioid receptor agonist that inhibits gut motility and fluid secretion) at a dose of ~5 mg/kg.

-

Administration of Test Substance : Animals are fasted (e.g., for 18 hours) with free access to water. The test groups receive various oral doses of senna extract or purified sennosides. A negative control group receives the vehicle (e.g., saline), and a positive control group receives a standard laxative like castor oil or sodium picosulfate.

-

Observation and Data Collection : Animals are placed in individual cages with filter paper lining the bottom. Feces are collected over a defined period (e.g., 8-16 hours).

-

Measured Parameters :

-

Total Fecal Output : The total weight of the feces is measured.

-

Fecal Water Content : Feces are weighed before and after drying in an oven to determine the percentage of water content. An increase indicates an anti-absorptive/secretory effect.

-

Laxative Effect : The number of wet and total fecal pellets is counted. A significant increase compared to the control group indicates laxative activity.

-

In Situ Colonic Perfusion for Fluid and Electrolyte Transport

This method allows for the direct measurement of water and ion movement across the colonic epithelium in an anesthetized animal.

-

Animal Preparation : A rat is anesthetized, and the colon is surgically exposed. An intestinal segment is isolated, cannulated at both ends, and blood supply is kept intact.

-

Perfusion : The isolated colonic loop is gently flushed and then perfused with a physiological saline solution at a constant rate.

-

Sample Collection : The perfusate leaving the segment is collected at timed intervals before and after the administration of the test substance (e.g., senna extract given orally or rhein anthrone added to the perfusate).

-

Analysis : The volume of the collected perfusate is measured to determine net water movement (absorption or secretion). Concentrations of electrolytes (Na⁺, K⁺, Cl⁻) are measured to calculate their net transport. A non-absorbable marker can be included to correct for volume changes. This method was used to demonstrate that senna extract reverses net absorption of water, sodium, and chloride to net secretion.

In Vitro Smooth Muscle Contractility Assay

This assay assesses the direct effect of a substance on the contractility of intestinal smooth muscle.

-

Tissue Preparation : A segment of the colon is removed from a euthanized animal (e.g., guinea pig, rat). The longitudinal or circular smooth muscle layer is dissected into strips.

-

Organ Bath Setup : The muscle strips are mounted in an organ bath filled with an oxygenated, temperature-controlled physiological salt solution (e.g., Krebs solution). One end of the strip is fixed, and the other is connected to an isometric force transducer.

-

Measurement : The strips are allowed to equilibrate and develop spontaneous rhythmic contractions. After equilibration, test substances (e.g., rhein anthrone) are added to the bath in a cumulative manner. The resulting changes in contractile force (amplitude and frequency) are recorded. This technique can be used to demonstrate the stimulatory effect of senna metabolites on colonic muscle.

Conclusion

The mechanism of action of Senna glycosides is a sophisticated, multi-step process that highlights the critical role of the gut microbiome in drug metabolism. As inactive prodrugs, sennosides are selectively activated in the colon to rhein anthrone, which then orchestrates a dual-pronged laxative effect. It initiates a PGE2-mediated signaling cascade to inhibit water reabsorption via AQP3 downregulation while simultaneously stimulating active chloride secretion and increasing colonic motility. This comprehensive understanding of its pharmacology, supported by quantitative data and established experimental protocols, provides a robust foundation for further research and development in the field of gastroenterology and pharmacology.

References

The Antioxidant Potential of Senna: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Senna, belonging to the Fabaceae family, encompasses a diverse group of plants traditionally recognized for their medicinal properties, most notably their laxative effects.[1][2] Beyond this well-documented use, a growing body of scientific evidence highlights the significant antioxidant capabilities of various Senna species.[1][2] This technical guide provides an in-depth review of the current literature on the antioxidant properties of Senna, focusing on the phytochemical constituents responsible for these effects, the molecular mechanisms involved, and the experimental evidence from in vitro and in vivo studies. The information is presented to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development exploring the therapeutic potential of Senna as a source of natural antioxidants.

Introduction: The Senna Genus and its Phytochemical Landscape

The Senna genus comprises approximately 350 species of trees, shrubs, and subshrubs distributed across diverse climatic conditions and continents.[1] Traditionally, various parts of the Senna plant, including leaves, pods, roots, and flowers, have been utilized in folk medicine to treat a range of ailments. The medicinal properties of Senna are attributed to its rich and complex phytochemical profile. Over 350 compounds have been extracted from the Senna genus, with secondary metabolites such as anthraquinones, flavonoids, phenols, tannins, alkaloids, and terpenoids being the most prominent.

The antioxidant activity of Senna species is largely attributed to their high content of phenolic and flavonoid compounds. These compounds possess ideal structural chemistry for free radical scavenging, acting as hydrogen donors or electron donors, and can chelate metal ions, thereby preventing the initiation of oxidative chain reactions.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of Senna extracts has been quantified using various in vitro assays. The most commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the determination of total phenolic content (TPC) and total flavonoid content (TFC). The results of these assays are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the extract required to scavenge 50% of the free radicals.

In Vitro Antioxidant Activity of Senna Species

The following tables summarize the quantitative data on the antioxidant activity of various Senna species as reported in the literature.

| Senna Species | Plant Part | Extraction Solvent | Assay | IC50 (µg/mL) | Reference |

| Senna alata | Leaf | Hydroalcoholic | DPPH | 715.26 | |

| Senna alata | Leaf | Hydroalcoholic | ABTS | 643.95 | |

| Senna alata | Leaf | Hydroalcoholic | Nitric Oxide | 856.79 | |

| Senna alata | Leaf | Methanolic | DPPH | 383.27 | |

| Senna hirsuta | Leaf | Methanolic | DPPH | 666.38 | |

| Senna italica | Leaf | Aqueous | DPPH | 9.2 | |

| Senna italica | Leaf | Ethanolic | DPPH | 9.7 | |

| Senna italica | Leaf | Semiethanolic | DPPH | 78 | |

| Senna rugosa | Leaf | Ethanolic | DPPH | 19.98 | |

| Senna rugosa | Root | Ethanolic | DPPH | 13.37 | |

| Senna rugosa | Leaf | Ethanolic | ABTS | 4.86 | |

| Senna rugosa | Root | Ethanolic | ABTS | 8.33 | |

| Senna alexandrina | Leaf | Ethanolic (Ultrasonic) | DPPH | 119.9 |

Total Phenolic and Flavonoid Content of Senna Species

| Senna Species | Plant Part | Extraction Solvent | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference |

| Senna alata | Leaf | Hydroalcoholic | 697.2 (69.72%) | 69.6 (6.96%) | |

| Senna alata | Leaf | Maceration | 278.39 | - | |

| Senna alexandrina | Leaf | Ethanolic (Maceration) | 129.6 (12.96%) | - | |

| Senna alexandrina | Leaf | Ethanolic (Ultrasonic) | 140.8 (14.08%) | - | |

| Senna alexandrina | Leaf | Ethyl Acetate (Maceration) | - | 74.0 (7.4%) | |

| Senna alexandrina | Leaf | Ethyl Acetate (Ultrasonic) | - | 74.0 (7.4%) | |

| Senna occidentalis | Leaf | Acetone | 938.79 | 452.15 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review, offering a practical guide for researchers aiming to replicate or build upon these findings.

General Experimental Workflow for Antioxidant Assays

The following diagram illustrates a generalized workflow for assessing the antioxidant properties of Senna extracts.

DPPH Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant capacity of the sample.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol and stored in the dark.

-

Preparation of Plant Extract: The Senna extract is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Reaction Mixture: A fixed volume of the DPPH solution (e.g., 1 mL) is added to a series of test tubes or microplate wells.

-

Addition of Extract: Different concentrations of the plant extract are added to the DPPH solution. A control is prepared with the solvent instead of the plant extract.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the extract.

ABTS Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decrease in absorbance, which is measured spectrophotometrically.

Protocol:

-

Preparation of ABTS•+ Solution: The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: A small volume of the Senna extract at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.

-

Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

-

IC50 Determination: The IC50 value is determined from the dose-response curve.

Determination of Total Phenolic Content (TPC)